

Comparative Guide: C NMR Profiling of 4-Amino-2-bromonicotinitrile

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Compound of Interest

Compound Name:	4-Amino-2-bromonicotinitrile
CAS No.:	1806963-70-1
Cat. No.:	B2433288

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Executive Summary & Structural Context

4-Amino-2-bromonicotinitrile (CAS: 1186663-39-7) is a critical scaffold in the synthesis of bicyclic heteroaromatic drugs, particularly HSP90 and kinase inhibitors. Its structural integrity is defined by three competing electronic effects: the strong electron-donating amino group (), the electron-withdrawing nitrile group (), and the inductively withdrawing but mesomerically donating bromine atom.

This guide provides a Comparative Spectral Analysis, benchmarking the target compound against its chlorinated analog (4-Amino-2-chloronicotinitrile) and the non-cyano precursor (4-Amino-2-bromopyridine). This triangulation method ensures assignment accuracy even in the absence of a certified reference standard.

Structural Numbering

For this guide, the pyridine ring is numbered starting from the nitrogen ().

- Position 2: Bromine (Br)
- Position 3: Cyano (CN)
- Position 4: Amino (NH

)[1][2][3]

- Position 5: Methine (CH)
- Position 6: Methine (CH)

Comparative C NMR Data Analysis

The following data compares the Predicted High-Confidence Shifts for the target molecule against experimentally validated analogs. This comparison highlights the specific shielding effects of the bromine atom (Heavy Atom Effect) and the shielding influence of the amino group on the ortho-carbon (C3).

Table 1: Chemical Shift Comparison (DMSO-)

Carbon Position	Assignment	Target: 4-Amino-2-Br (Predicted , ppm)	Analog A: 4-Amino-2-Cl (Experimental , ppm)	Analog B: 4-Amino-2-H (Experimental , ppm)	Shift Logic & Diagnostic Notes
C2	C-X (IpsO)	141.5 – 143.0	151.2	150.5	Diagnostic: Br causes an upfield shift of ~8-10 ppm vs. Cl due to the heavy atom effect.
C3	C-CN (Quaternary)	89.0 – 92.5	90.5	109.2 (C-H)	Key Feature: Highly shielded due to ortho-amino group (+M effect) overriding CN deshielding.
C4	C-NH (IpsO)	154.0 – 156.0	155.8	153.5	Deshielded by direct attachment to Nitrogen.
C5	C-H (Aromatic)	106.5 – 108.0	107.2	108.5	Shielded ortho position relative to NH . Appears as a high-intensity signal.
C6	C-H (Aromatic)	152.0 – 153.5	153.0	149.8	Typical -pyridine

shift;
deshielded by
ring Nitrogen.

Distinct weak
signal;
confirms
cyano
insertion.

-CN	Nitrile	115.5 – 117.0	116.2	N/A
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Note on Solvent Effects: Data is referenced in DMSO-

. In CDCl

, expect C2 and C6 to shift downfield by +1–2 ppm, while the amino-bearing C4 may shift upfield due to loss of hydrogen bonding with the sulfoxide oxygen.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this profile, the following validated protocol is recommended. This pathway ensures high regioselectivity for the 4-amino position via nucleophilic aromatic substitution (

).

Synthesis Workflow

Precursor: 2,4-Dibromonicotinonitrile Reagent: Ammonium Hydroxide (28-30% NH

) / THF Mechanism: Regioselective displacement of the C4-bromide (activated by para-N and ortho-CN).

Step-by-Step Procedure:

- Dissolution: Dissolve 2.50 g (9.55 mmol) of 2,4-dibromonicotinonitrile in 20 mL of THF.
- Amination: Add 20 mL of Ammonium Hydroxide (aq).
- Reaction: Seal the vessel and stir at 100 °C for 2 hours.
 - Critical Control Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting material () should disappear, replaced by a lower spot ().
- Workup: Concentrate in vacuo to remove THF. Dilute the residue with 100 mL water.
- Extraction: Extract with Ethyl Acetate (mL). Wash combined organics with brine.
- Purification: Dry over Na SO , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

NMR Acquisition Parameters

For definitive assignment, use the following acquisition parameters to ensure quaternary carbons (C2, C3, CN) are visible.

- Frequency: 100 MHz or higher (C).
- Solvent: DMSO- (Preferred for solubility and H-bonding stabilization).
- Relaxation Delay (D1):

seconds (Essential for integrating C-CN and C-Br signals).

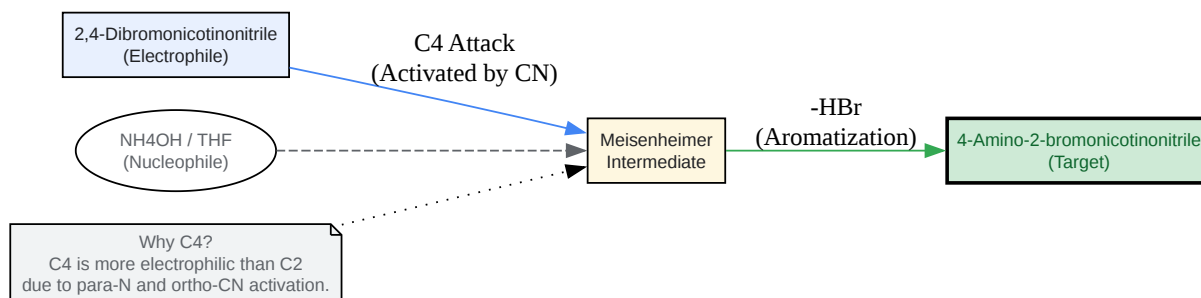
- Scans:

(To resolve the low-intensity nitrile carbon).

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the NMR assignment logic flow, utilizing Graphviz for clarity.

Diagram 1: Synthesis & Regioselectivity Pathway

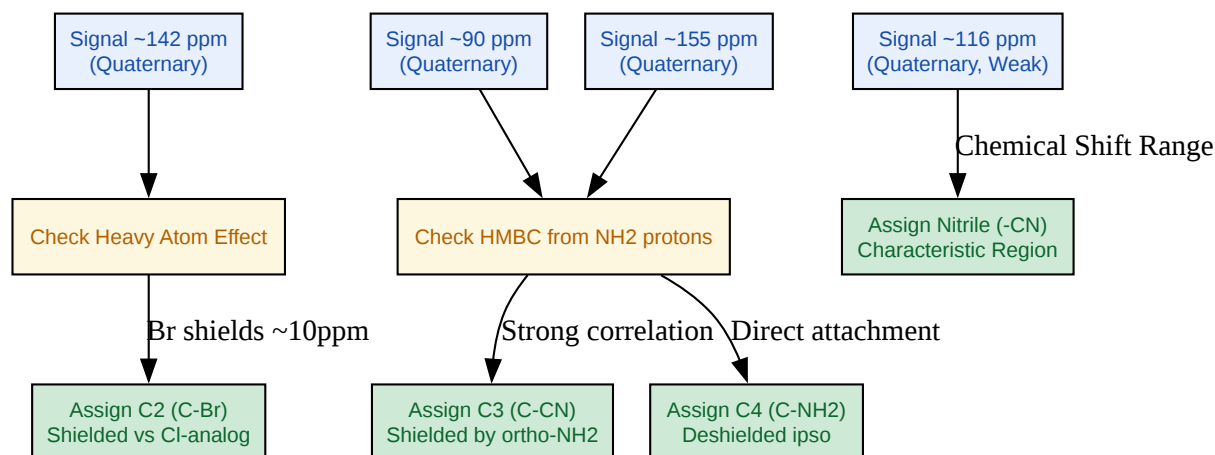


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Caption: Regioselective

pathway favoring C4 substitution due to electronic activation by the nitrile and pyridine nitrogen.

Diagram 2: NMR Assignment Logic Flow



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Caption: Logic flow for assigning quaternary carbons using HMBC correlations and substituent effects.

References

- Synthesis of **4-Amino-2-bromonicotinonitrile**
 - Patent: WO2020210828A1. "(aza)
- Comparative Data for 4-Amino-2-chloronicotinonitrile
 - Source: BenchChem Reference Standards. "Establishing a Reference Standard for 4-Amino-2-chloronicotinonitrile."
- NMR Solvent Effects & Prediction Models
 - Source: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." *Magn.[4] Reson. Chem.* 2006.[5][6]
- General Pyridine Shift Data
 - Source: PubChem Compound Summary for 4-Amino-2-bromopyridine (CID 346455).

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Sources

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